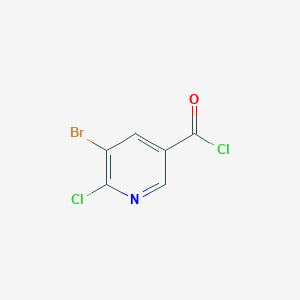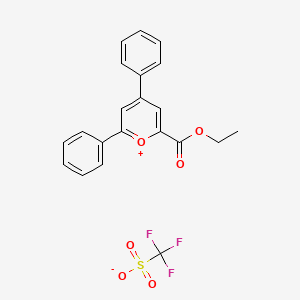
(4-Methoxy-3,5-dimethylphenyl)methanol
説明
“(4-Methoxy-3,5-dimethylphenyl)methanol” is a chemical compound with the molecular formula C10H14O2 and a molecular weight of 166.22 . It is also known by its IUPAC name, (4-methoxy-3,5-dimethylphenyl)methanol . The compound is typically in liquid form .
Molecular Structure Analysis
The molecular structure of “(4-Methoxy-3,5-dimethylphenyl)methanol” can be represented by the SMILES notation: COC1=C©C=C(CO)C=C1C . This indicates that the molecule contains a phenyl ring with methoxy (OCH3) and methyl (CH3) substituents, as well as a methanol (CH2OH) group.科学的研究の応用
1. In Situ Infrared Spectroscopy Studies
In a study conducted by Forester and Howe (1987), methanol and dimethyl ether were investigated in H-ZSM-5 and Na-ZSM-5 using in situ infrared spectroscopy. Methanol reacted with internal acidic hydroxyl groups to form a methoxy species, which played a role in the mechanism of hydrocarbon formation. This research highlights the role of methanol and methoxy species in hydrocarbon formation processes, which is relevant to the understanding of (4-Methoxy-3,5-dimethylphenyl)methanol (Forester & Howe, 1987).
2. Photochemistry of Aromatic Halides
Protti et al. (2004) explored the photochemistry of aromatic halides, including 4-chloroanisole, in various solvents. They discovered that these compounds undergo heterolysis in methanol to form 4-methoxyphenyl cations. This research is significant for understanding the behavior of methoxyphenyl compounds under specific conditions, contributing to the broader understanding of (4-Methoxy-3,5-dimethylphenyl)methanol (Protti, Fagnoni, Mella & Albini, 2004).
3. Electrochemical Synthesis
Nematollahi and Golabi (1996) studied the electrochemical oxidation of catechol and 4-methylcatechol in methanol. They found that these compounds could be converted into methoxy derivatives through electrochemical methods. This research provides insights into the electrochemical properties of methoxy compounds, which can be applied to the study of (4-Methoxy-3,5-dimethylphenyl)methanol (Nematollahi & Golabi, 1996).
4. Crystallographic Studies
Jasinski et al. (2007) conducted crystallographic studies on molecules including 3,5-dichloro-4-methoxy-2,6-dimethylphenyl, which provides insights into the structural properties of methoxy and dimethylphenyl compounds. This research is relevant for understanding the molecular geometry and interactions of compounds related to (4-Methoxy-3,5-dimethylphenyl)methanol (Jasinski, Butcher, Mayekar, Narayana & Yathirajan, 2007).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(4-methoxy-3,5-dimethylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7-4-9(6-11)5-8(2)10(7)12-3/h4-5,11H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUJBWNLLNTOTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-3,5-dimethylphenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



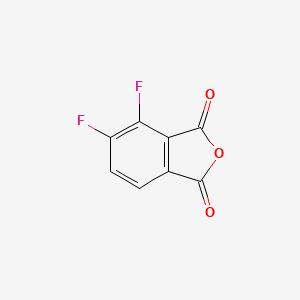
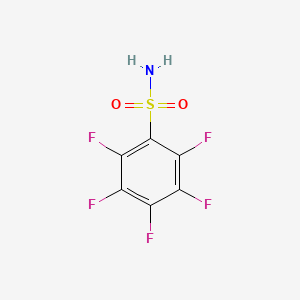


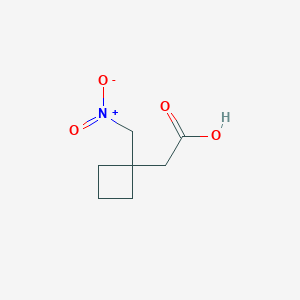

![3-Methyl-1,3,7-triaza-spiro[4.5]decane-2,4-dione](/img/structure/B3043197.png)
![5-Methyl-4-piperazinothieno[2,3-d]pyrimidine](/img/structure/B3043198.png)
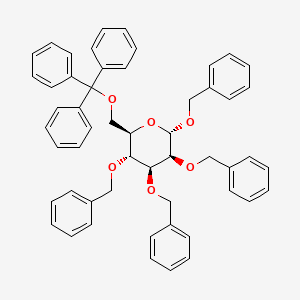
![1-[2-(1-Piperidyl)phenyl]ethanol](/img/structure/B3043201.png)
![2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thione](/img/structure/B3043203.png)
